molecular formula C8H8BrN3S B14910038 4-Bromo-2-hydrazinyl-6-methylbenzothiazole CAS No. 1188226-87-0

4-Bromo-2-hydrazinyl-6-methylbenzothiazole

Cat. No.: B14910038
CAS No.: 1188226-87-0
M. Wt: 258.14 g/mol
InChI Key: LWJAYFFZONSBSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinyl-6-methylbenzothiazole is a heterocyclic compound with the molecular formula C8H8BrN3S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-hydrazinyl-6-methylbenzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 4-bromo-2-chloro-6-methylbenzothiazole with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydrazinyl-6-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

4-Bromo-2-hydrazinyl-6-methylbenzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydrazinyl-6-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1188226-87-0

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

(4-bromo-6-methyl-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C8H8BrN3S/c1-4-2-5(9)7-6(3-4)13-8(11-7)12-10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

LWJAYFFZONSBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)NN

Origin of Product

United States

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